N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of the 1,2,4-triazolo[4,3-a]quinazolin class of compounds . These compounds are known to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Molecular Structure Analysis
The compound contains a 1,2,4-triazolo[4,3-a]quinazolin core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and quinazolin . This core is known for its ability to make specific interactions with different target receptors .Scientific Research Applications
Synthetic Methodologies
The development and synthesis of triazoloquinazoline derivatives have been a subject of interest due to their potential applications in various fields. For instance, Chern et al. (1988) explored reactions of anthranilamide with isocyanates, leading to a new facile synthesis of oxazolo and oxazino quinazolinones, highlighting the synthetic versatility of quinazoline derivatives Chern et al., 1988. Similarly, Shikhaliev et al. (2005) reported on the three-component condensation leading to dihydrotriazoloquinazolin-ones, further emphasizing the chemical diversity and synthetic accessibility of triazoloquinazoline frameworks Shikhaliev et al., 2005.
Pharmacological Investigations
The search for new pharmacologically active compounds has led to the investigation of triazoloquinazoline derivatives as potential therapeutic agents. A notable example is the study by Francis et al. (1988), which identified a highly potent adenosine antagonist within this chemical class, demonstrating the relevance of triazoloquinazoline derivatives in drug discovery, particularly as modulators of adenosine receptors Francis et al., 1988. Furthermore, Tumosienė et al. (2020) synthesized novel derivatives showing significant antioxidant and anticancer activities, underscoring the potential of triazoloquinazoline compounds in the development of new anticancer therapies Tumosienė et al., 2020.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16(2)15-28-23(31)18-9-5-6-10-19(18)29-21(26-27-24(28)29)12-13-22(30)25-14-17-8-4-7-11-20(17)32-3/h4-11,16H,12-15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZRDFJTRXQRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.